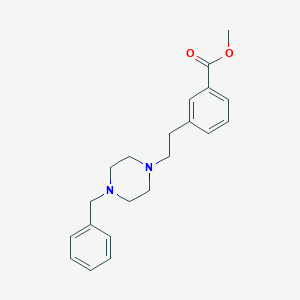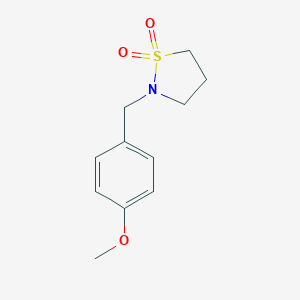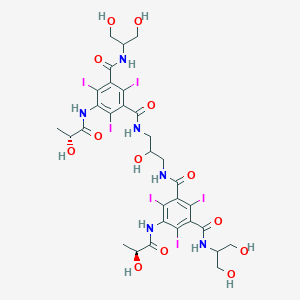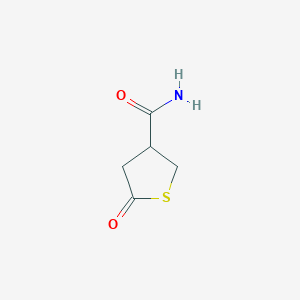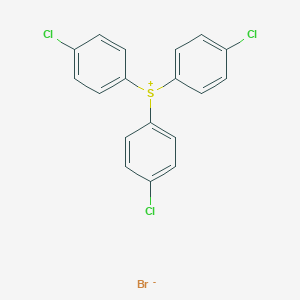
Tris(4-Chlorophenyl)sulfonium bromide
Vue d'ensemble
Description
Tris(4-Chlorophenyl)sulfonium bromide, also known as TCPS, is a chemical compound with the molecular formula C18H14BrCl3S. It is a white or off-white powder that is soluble in water and organic solvents. TCPS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
Tris(4-Chlorophenyl)sulfonium bromide acts as a photoacid generator by absorbing light and generating a proton. The generated proton then reacts with the surrounding medium, causing acid-catalyzed reactions. This mechanism is used in microelectronics and photolithography to create patterns on surfaces.
Effets Biochimiques Et Physiologiques
Tris(4-Chlorophenyl)sulfonium bromide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tris(4-Chlorophenyl)sulfonium bromide in lab experiments include its ability to act as a photoacid generator, its low toxicity, and its compatibility with various materials. However, the limitations of using Tris(4-Chlorophenyl)sulfonium bromide include its high cost, the need for specialized equipment for its synthesis, and limited research on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on Tris(4-Chlorophenyl)sulfonium bromide. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the study of Tris(4-Chlorophenyl)sulfonium bromide's potential applications in drug delivery systems. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Tris(4-Chlorophenyl)sulfonium bromide.
Applications De Recherche Scientifique
Tris(4-Chlorophenyl)sulfonium bromide has been widely used in scientific research due to its ability to act as a photoacid generator. It is commonly used in the fabrication of microelectronics and photolithography. Tris(4-Chlorophenyl)sulfonium bromide can also be used as a tool to study the effects of acid-catalyzed reactions on various materials.
Propriétés
Numéro CAS |
125428-43-5 |
|---|---|
Nom du produit |
Tris(4-Chlorophenyl)sulfonium bromide |
Formule moléculaire |
C18H12BrCl3S |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)sulfanium;bromide |
InChI |
InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
Clé InChI |
PHTBQOMINPCBKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
SMILES canonique |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

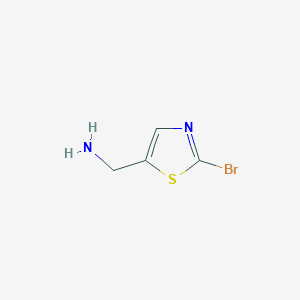

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
